1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-
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Overview
Description
1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between a nonane ring and an oxetane ring, with a methanol group and a methyl group attached to the oxetane ring. The molecular formula of this compound is C10H18O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of methyl cyclohexanecarboxylate with 2-ethoxycarbonylcyclohexanone, followed by oxidation using ruthenium tetroxide to form the corresponding β-lactones . These β-lactones can then be further transformed into the desired spirocyclic compound through various chemical reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl- involves its interaction with molecular targets through its functional groups. The methanol group can form hydrogen bonds, while the spirocyclic structure provides rigidity and stability. These interactions can influence various biological pathways and molecular processes, making the compound useful in research and development.
Comparison with Similar Compounds
1-Oxaspiro[4.4]nonan-2-ylmethanol: Similar spirocyclic structure but with a different ring size.
2-Oxaspiro[3.5]nonane: Lacks the methanol and methyl groups, making it less functionalized.
Uniqueness: 1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl- is unique due to its specific functional groups and spirocyclic structure, which provide distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
61266-67-9 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2-methyl-1-oxaspiro[3.5]nonan-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c1-9(8-11)7-10(12-9)5-3-2-4-6-10/h11H,2-8H2,1H3 |
InChI Key |
FAQIGZWEITTWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(O1)CCCCC2)CO |
Origin of Product |
United States |
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